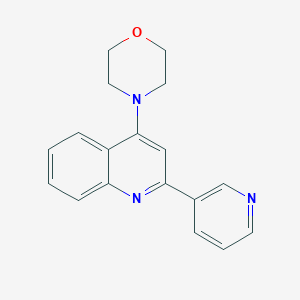

4-Morpholin-4-yl-2-pyridin-3-yl-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-pyridin-3-ylquinolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVGUQPIFOZOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline

Retrosynthetic Analysis Strategies for the Quinoline (B57606) Core and Peripheral Substituents

A logical retrosynthetic analysis of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline suggests a convergent synthetic strategy. The primary disconnection severs the C-N bond between the morpholine (B109124) ring and the quinoline core, identifying morpholine and a 4-substituted quinoline as the immediate precursors. This disconnection is based on the common and generally high-yielding nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a suitable leaving group from an aromatic ring.

The most logical leaving group at the 4-position of the quinoline ring is a halide, typically chloride. This leads to the precursor 4-chloro-2-pyridin-3-yl-quinoline . The synthesis of this intermediate becomes the next critical step in the retrosynthetic pathway.

Further deconstruction of 4-chloro-2-pyridin-3-yl-quinoline involves the transformation of the chloro group back to a hydroxyl group, a common transformation in heterocyclic chemistry. This points to 2-(pyridin-3-yl)quinolin-4(1H)-one as a key intermediate. The formation of the quinolin-4-one core is a well-established area of organic synthesis.

The final disconnection breaks the quinoline ring itself. Several classical methods for quinoline synthesis can be envisioned. One of the most common is the Conrad-Limpach-Knorr synthesis, which would involve the condensation of an aniline (B41778) with a β-ketoester. In this case, the required precursors would be aniline and an ethyl aroylacetate, specifically ethyl 3-(pyridin-3-yl)-3-oxopropanoate. Alternatively, the Camps cyclization offers another route, starting from an N-acyl-2-aminoacetophenone derivative.

This retrosynthetic analysis outlines a plausible and modular synthetic route, allowing for the independent preparation of the key building blocks and their subsequent assembly to form the target molecule.

Detailed Synthetic Pathways and Optimized Reaction Conditions for the Target Compound

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the formation of the quinolinone core, followed by chlorination and subsequent nucleophilic substitution.

Synthesis of Key Precursors and Intermediates

The primary precursor for the quinoline core is 2-(pyridin-3-yl)quinolin-4(1H)-one . This intermediate can be synthesized via a thermal cyclization reaction. A common method involves the reaction of an aniline with a β-ketoester. For the synthesis of 2-(pyridin-3-yl)quinolin-4(1H)-one, aniline is reacted with ethyl 3-(pyridin-3-yl)-3-oxopropanoate. This reaction is typically carried out at high temperatures, often in a high-boiling solvent such as Dowtherm A, to facilitate the intramolecular cyclization.

| Reactants | Reagents/Solvents | Conditions | Product |

| Aniline, Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | Dowtherm A | High temperature (e.g., 250 °C) | 2-(pyridin-3-yl)quinolin-4(1H)-one |

Cyclization and Coupling Reactions for Quinoline Ring Formation

The formation of the quinoline ring is the crucial cyclization step. As outlined above, the Conrad-Limpach-Knorr synthesis provides a direct route to the 2-substituted-quinolin-4-one core. The high temperature required for this reaction promotes the intramolecular Friedel-Crafts-type acylation of the initially formed enamine intermediate, leading to the cyclized product.

Following the formation of the quinolinone, the next key transformation is the conversion of the hydroxyl group at the 4-position to a chloro group, which serves as a good leaving group for the subsequent substitution reaction. This is typically achieved by treating 2-(pyridin-3-yl)quinolin-4(1H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction is often carried out in excess POCl₃, which can also act as the solvent, and is heated to reflux. nih.govresearchgate.net In some cases, the addition of a base, such as a tertiary amine, can be beneficial. nih.gov

| Starting Material | Reagents/Solvents | Conditions | Product |

| 2-(pyridin-3-yl)quinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | Reflux | 4-chloro-2-pyridin-3-yl-quinoline |

Introduction of Morpholine and Pyridine (B92270) Moieties

The pyridine moiety is introduced at the beginning of the synthesis through the use of a pyridine-containing β-ketoester. The final step in the synthesis of the target compound is the introduction of the morpholine moiety. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. 4-chloro-2-pyridin-3-yl-quinoline is reacted with morpholine. This reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), and in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the HCl generated during the reaction. mdpi.com The reaction mixture is heated to ensure complete substitution.

| Starting Material | Reagents/Solvents | Conditions | Product |

| 4-chloro-2-pyridin-3-yl-quinoline, Morpholine | Potassium carbonate (K₂CO₃), DMF | Heating (e.g., 120 °C) | This compound |

Exploration of Alternative Synthetic Routes and Methodological Enhancements

While the three-step synthesis described above is a robust and common approach, several alternative methods for the construction of the 2,4-disubstituted quinoline core exist and could be applied to the synthesis of this compound.

One notable alternative is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org For the target compound, this would entail the reaction of 2-aminobenzaldehyde (B1207257) with a ketone bearing a pyridin-3-yl group.

The Povarov reaction , a type of aza-Diels-Alder reaction, offers another pathway to substituted quinolines. synhet.com This three-component reaction typically involves an aniline, an aldehyde, and an activated alkene.

Modern synthetic methodologies also provide a range of options. Metal-catalyzed cyclizations , for instance, using palladium or copper catalysts, have been developed for the synthesis of quinolines from various starting materials, such as o-haloanilines and alkynes. rsc.orgacs.org These methods often offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Furthermore, direct C-H activation and amination strategies are emerging as powerful tools for the synthesis of aminoquinolines, potentially offering more direct routes that could bypass the need for a pre-installed leaving group at the 4-position.

Design and Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The 4-morpholino-2-arylquinoline scaffold is a known pharmacophore, particularly in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of such compounds. The modular nature of the described synthesis allows for the systematic variation of each of the three components of the molecule: the quinoline core, the pyridine substituent, and the morpholine moiety.

Systematic Modification of the Morpholine Ring

The introduction of the morpholine moiety at the C4-position of the quinoline ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 4-haloquinoline precursor, most commonly 4-chloro-2-(pyridin-3-yl)quinoline. researchgate.netnih.gov This synthetic step is highly amenable to systematic modification by simply varying the nucleophile. A diverse array of analogs can be generated by substituting morpholine with other cyclic or acyclic secondary amines.

Research on analogous quinoline systems demonstrates that this position is tolerant to a wide range of amino substituents. This allows for the exploration of structure-activity relationships by modifying factors such as ring size, basicity, and the presence of additional heteroatoms.

Table 1: Potential Analogs via Modification of the C4-Amino Substituent This table is generated based on common nucleophiles used in SNAr reactions with 4-chloroquinolines as documented in chemical literature.

| Precursor | Nucleophile | Resulting C4-Substituent | Potential Analog Compound Name |

| 4-Chloro-2-(pyridin-3-yl)quinoline | Piperidine | Piperidin-1-yl | 4-(Piperidin-1-yl)-2-(pyridin-3-yl)quinoline |

| 4-Chloro-2-(pyridin-3-yl)quinoline | Piperazine | Piperazin-1-yl | 4-(Piperazin-1-yl)-2-(pyridin-3-yl)quinoline |

| 4-Chloro-2-(pyridin-3-yl)quinoline | N-Methylpiperazine | 4-Methylpiperazin-1-yl | 4-(4-Methylpiperazin-1-yl)-2-(pyridin-3-yl)quinoline |

| 4-Chloro-2-(pyridin-3-yl)quinoline | Thiomorpholine | Thiomorpholin-4-yl | 4-(Thiomorpholin-4-yl)-2-(pyridin-3-yl)quinoline |

| 4-Chloro-2-(pyridin-3-yl)quinoline | (S)-3-Methylmorpholine | (S)-3-Methylmorpholin-4-yl | 4-((S)-3-Methylmorpholin-4-yl)-2-(pyridin-3-yl)quinoline |

| 4-Chloro-2-(pyridin-3-yl)quinoline | Diethylamine | Diethylamino | N,N-Diethyl-2-(pyridin-3-yl)quinolin-4-amine |

Variational Studies on the Pyridine Ring Substitution

Modification of the 2-pyridin-3-yl substituent is most effectively achieved by incorporating the desired functionality into the pyridine-containing starting material prior to the quinoline ring-forming reaction. For example, in a Friedländer-type synthesis, substituted versions of 3-acetylpyridine (B27631) could be condensed with a 2-aminoaryl ketone. wikipedia.orgjk-sci.comorganic-chemistry.org This approach allows for the introduction of a wide range of electronic and steric diversity onto the pyridine ring.

Substituents can be strategically placed at various positions of the pyridine ring to probe interactions with biological targets or to modify the physicochemical properties of the molecule. For instance, introducing electron-donating or electron-withdrawing groups can alter the pKa and electronic distribution of the entire molecule.

Table 2: Potential Analogs via Substitution on the Pyridine Ring This table illustrates how using substituted precursors in a Friedländer synthesis could lead to derivatized final compounds.

| 2-Aminoaryl Ketone Precursor | Substituted Pyridine Precursor | Resulting 2-Aryl Substituent | Potential Analog Compound Name |

| 2-Aminobenzophenone (B122507) | 3-Acetyl-5-methylpyridine | 5-Methylpyridin-3-yl | 4-Morpholin-4-yl-2-(5-methylpyridin-3-yl)quinoline |

| 2-Aminobenzophenone | 3-Acetyl-6-chloropyridine | 6-Chloropyridin-3-yl | 2-(6-Chloropyridin-3-yl)-4-morpholin-4-yl-quinoline |

| 2-Aminobenzophenone | 3-Acetyl-5-fluoropyridine | 5-Fluoropyridin-3-yl | 2-(5-Fluoropyridin-3-yl)-4-morpholin-4-yl-quinoline |

| 2-Aminobenzophenone | 3-Acetyl-2-methoxypyridine | 2-Methoxypyridin-3-yl | 2-(2-Methoxypyridin-3-yl)-4-morpholin-4-yl-quinoline |

Functionalization and Substitution Patterns on the Quinoline Core

The quinoline core itself offers multiple positions for functionalization, primarily on the benzo ring (positions 5, 6, 7, and 8). Similar to the strategy for the pyridine ring, the most straightforward method to achieve specific substitution patterns is to begin the synthesis with an appropriately substituted aniline derivative. rsc.orgrsc.org For instance, a substituted 2-aminobenzophenone can be used in a Friedländer synthesis to generate quinolines with functionality at defined positions. jk-sci.com

This approach provides reliable control over the regiochemistry of substitution. Common modifications include the introduction of halogens, alkyl, alkoxy, and nitro groups, which can serve as handles for further chemical transformations or directly influence the compound's properties.

Table 3: Potential Analogs via Substitution on the Quinoline Core This table shows how the choice of a substituted aniline precursor in the initial synthesis dictates the functionalization of the quinoline's benzo ring.

| Substituted Aniline Precursor (example) | Resulting Quinoline Core | Potential Analog Compound Name |

| 4-Fluoroaniline | 6-Fluoroquinoline | 6-Fluoro-4-morpholin-4-yl-2-pyridin-3-yl-quinoline |

| 4-Chloroaniline | 6-Chloroquinoline | 6-Chloro-4-morpholin-4-yl-2-pyridin-3-yl-quinoline |

| 4-Methoxyaniline | 6-Methoxyquinoline | 6-Methoxy-4-morpholin-4-yl-2-pyridin-3-yl-quinoline |

| 3-Trifluoromethylaniline | 7-Trifluoromethylquinoline | 4-Morpholin-4-yl-2-pyridin-3-yl-7-(trifluoromethyl)quinoline |

| 4-Methylaniline | 6-Methylquinoline | 6-Methyl-4-morpholin-4-yl-2-pyridin-3-yl-quinoline |

Molecular Target Identification and Validation for 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline

High-Throughput Screening Methodologies for Biological Activity Profiling

In a study on novel 2-morpholino-4-anilinoquinoline derivatives, a cell viability assay (MTT assay) was used to screen the compounds' effects on the proliferation of the HepG2 human cancer cell line. nih.gov This initial screen identifies if the compound has cytotoxic or anti-proliferative effects and at what concentration. nih.gov

Following a phenotypic hit, target-based screening is often performed. This involves testing the compound against a panel of specific molecular targets, such as a broad range of protein kinases, which are common targets for quinoline-based compounds. nih.gov These screens can quickly narrow down the potential protein or proteins with which the compound interacts.

Biochemical and Biophysical Assays for Target Elucidation

Once a potential biological activity is identified through HTS, a series of more focused biochemical and biophysical assays are employed to elucidate the specific molecular target and the nature of the interaction.

For compounds showing potential as enzyme inhibitors, direct enzyme inhibition assays are crucial. For example, research on pyridine-quinoline hybrids structurally similar to 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline identified them as inhibitors of PIM-1 kinase, a protein involved in cell cycle progression and apoptosis. tandfonline.comnih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Kinetic studies are also performed to understand the mechanism of inhibition. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This analysis can determine whether the inhibitor is competitive, non-competitive, or has a mixed mechanism of action. tandfonline.com For instance, certain pyridine-quinoline hybrids were identified as competitive inhibitors of PIM-1 kinase, while others showed a mixed competitive and non-competitive profile. tandfonline.com

Table 1: Illustrative PIM-1 Kinase Inhibition Data for Pyridine-Quinoline Hybrids Note: This data is for structurally related compounds, not this compound.

| Compound ID | PIM-1 IC50 (µM) | Inhibition Type |

|---|---|---|

| 5c | 0.28 ± 0.02 | Competitive |

| 6e | 0.26 ± 0.01 | Competitive |

| 13a | 0.31 ± 0.02 | Mixed |

| 14a | 0.29 ± 0.01 | Competitive |

Data sourced from studies on pyridine-quinoline hybrids. tandfonline.com

If the compound is suspected to interact with a receptor, receptor binding assays are performed. These assays measure the affinity of the compound for the receptor. This is often done using a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then added, and its ability to displace the labeled ligand is measured. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50, which can be used to calculate the binding affinity (Ki).

While direct receptor binding studies for this compound are not reported, morpholine-containing compounds have been evaluated as antagonists for receptors like the dopamine (B1211576) D4 receptor. mdpi.com

Several advanced biophysical techniques can provide detailed information about the interaction between a compound and its protein target:

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics (association and dissociation rates) and affinity. The target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected in real-time.

MicroScale Thermophoresis (MST): MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects this movement. By labeling the protein with a fluorophore, the binding of a small molecule like this compound can be detected and the binding affinity determined.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

These techniques are instrumental in confirming direct binding and characterizing the interaction in detail.

Identification of Specific Protein Targets or Signaling Pathways Modulated by the Compound

The integration of data from HTS and biochemical/biophysical assays helps to identify specific protein targets. For the pyridine-quinoline scaffold, protein kinases are a major class of targets. researchgate.nettandfonline.com For example, the pyridine-quinoline hybrids mentioned earlier were shown to target the PIM-1 kinase. tandfonline.comnih.gov

Further investigation into the cellular effects of the compound can reveal which signaling pathways are being modulated. For instance, inhibition of PIM-1 kinase by pyridine-quinoline hybrids was shown to induce apoptosis (programmed cell death) and activate caspases 3/7 in liver cancer cells, indicating modulation of the apoptotic signaling pathway. tandfonline.com Similarly, studies on 2-morpholino-4-anilinoquinoline derivatives showed that they can induce cell cycle arrest at the G0/G1 phase in HepG2 cells. nih.gov

Computational methods like molecular docking can also be used to predict the binding mode of the compound to its putative target, further supporting the identification. tandfonline.com

Validation of Target Engagement and Specificity in Cellular and In Vitro Model Systems

Once a primary target is identified, it is crucial to validate that the compound engages this target within a cellular context and that its effects are indeed mediated through this target.

Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target inside the cell. This method is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.

Cellular and In Vitro Assays for Validation: To validate the role of the identified target in the observed cellular effects, several experiments can be conducted:

Western Blotting: This technique can be used to measure the phosphorylation status of downstream substrates of the target kinase. If this compound were a PIM-1 inhibitor, one would expect to see a decrease in the phosphorylation of known PIM-1 substrates in treated cells.

Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help to confirm that the compound's effect is target-dependent. If the cells become less sensitive to the compound after the target protein is knocked down, it provides strong evidence for the mechanism of action.

Cell-Based Functional Assays: A variety of assays can be used to measure the functional consequences of target inhibition. For anti-cancer drug candidates, these include:

Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis. tandfonline.com

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle. nih.gov

Wound Healing/Scratch Assays and Adhesion Assays: To assess the compound's ability to inhibit cell migration and adhesion, which are important processes in cancer metastasis. nih.gov

Table 2: Illustrative Cellular Activity Data for Morpholino-Quinoline Derivatives Note: This data is for structurally related compounds, not this compound.

| Compound ID | Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| 3c | HepG2 | 11.42 | Cytotoxic |

| 3d | HepG2 | 8.50 | Cytotoxic |

| 3e | HepG2 | 12.76 | Cytotoxic, inhibits cell migration and adhesion |

Data sourced from studies on 2-morpholino-4-anilinoquinoline derivatives. nih.gov

Mechanistic Elucidation of Biological Activities of 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

Modulation of Specific Enzymes or Receptor Functions

There is no specific information available in the reviewed literature concerning the modulation of enzymes or receptors by 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline.

Interference with Protein-Protein Interactions

No studies documenting the interference of this compound with protein-protein interactions have been identified.

Detailed Enzyme Kinetics and Inhibition/Activation Studies

Detailed enzyme kinetics and inhibition or activation studies for this compound are not present in the available scientific literature.

Cellular Pathway Analysis Using Transcriptomic, Proteomic, and Metabolomic Approaches

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

No data from gene expression profiling studies, such as RNA-Seq or qPCR, are available for cells treated with this compound.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Mass Spectrometry)

There are no published findings from protein expression or post-translational modification analyses for this compound.

Metabolite Profiling and Flux Analysis

There are currently no specific studies available that detail the metabolite profiling or metabolic flux analysis of This compound . Research into how this compound is metabolized by cellular systems, the identification of its metabolic products, and the analysis of its influence on metabolic pathways has not been published in the accessible scientific literature. General methodologies for quantitative metabolic flux analysis exist, which are applied to understand cellular metabolism in conditions like cancer, but these have not been specifically applied to this compound. nih.gov

Ligand-Receptor Interaction Dynamics and Conformational Changes

Detailed research findings on the ligand-receptor interaction dynamics for This compound are not available. There are no published studies that characterize the specific binding of this compound to a biological receptor, nor are there data on the subsequent conformational changes that would occur in either the ligand or the receptor upon binding.

While molecular docking studies are a common approach to predict the binding affinity and interaction of ligands with receptors, such studies specifically for This compound have not been found in the public domain. nih.gov Research on related but structurally distinct quinoline (B57606) derivatives has shown engagement with various biological targets, but these findings cannot be directly extrapolated to the subject compound. nih.gov

Allosteric Modulation and Orthosteric Binding Site Characterization

There is no available scientific literature that characterizes This compound as either an allosteric modulator or an orthosteric ligand for any specific receptor. Consequently, there are no research findings on its binding site characterization. Studies on other molecules, such as certain pyrazol-4-yl-pyridine derivatives, have identified them as positive allosteric modulators (PAMs) for receptors like the muscarinic acetylcholine (B1216132) receptor M4, but similar investigations have not been conducted for This compound . nih.gov The principles of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity, are well-established, but their application to this specific compound remains uninvestigated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline Analogues

Design and Synthesis of Focused Libraries of Structural Analogues for SAR Elucidation

The exploration of the chemical space around the 4-morpholin-4-yl-2-pyridin-3-yl-quinoline core has been largely driven by the synthesis of focused libraries of analogues. These libraries are designed to systematically probe the effects of various substituents on biological activity. A common synthetic strategy involves a multi-step approach, starting from a functionalized quinoline (B57606) or a related heterocyclic core like quinazoline (B50416).

For instance, in a closely related series of 4-morpholino-quinazolines, the synthesis commenced with the construction of the core scaffold, followed by the introduction of diverse substituents at key positions. nih.gov A typical synthetic route for quinoline-based analogues might start with a Pfitzinger reaction to form the quinoline-4-carboxylic acid, which can then be elaborated through amidation and substitution reactions to introduce the morpholine (B109124) and pyridine (B92270) moieties. rsc.orgacs.orgnih.gov

The design of these libraries often focuses on modifying specific positions of the quinoline and pyridine rings. For the quinoline ring, positions 6 and 7 are frequently targeted for substitution to explore interactions with the solvent-exposed region of the kinase active site. For the pyridine ring, substituents are introduced to modulate electronic properties and steric bulk, which can influence binding affinity and selectivity. The synthesis of these focused libraries is crucial for generating the necessary compounds to conduct thorough SAR studies. mdpi.com

A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and synthesized to explore their biological activities. The synthesis started from commercially available vanillic acid and involved multiple steps, including the introduction of the morpholine moiety and subsequent modifications of the phenylamino (B1219803) group. nih.gov Similarly, a series of 2,9-disubstituted-6-morpholino purine (B94841) derivatives were synthesized based on a rational drug design strategy to target PI3K isoforms. mdpi.com

Analysis of Substituent Effects on Biological Activity and Potency

The biological evaluation of focused libraries of this compound analogues has provided significant insights into the effects of substituents on their potency. Studies on related quinazoline scaffolds have shown that the nature and position of substituents on the core structure dramatically influence inhibitory activity against kinases like PI3Kα.

In one study of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines, various substituents were introduced at the 7-position of the quinazoline ring. The results indicated that small, polar groups were generally well-tolerated and in some cases enhanced potency. For example, the introduction of an amino group at the 7-position led to a significant increase in PI3Kα inhibitory activity. nih.gov

The following table summarizes the structure-activity relationship of key analogues from a study on 7-substituted 4-morpholino-quinazolines, which serve as a valuable proxy for the quinoline series.

| Compound ID | R Group (at position 7) | PI3Kα IC₅₀ (nM) |

| 17a | -NH₂ | 10.7 |

| 17b | -NHCH₃ | 18.5 |

| 17c | -N(CH₃)₂ | >1000 |

| 17f | -NH(pyridin-3-yl) | 4.2 |

| 17g | -NH(pyrimidin-5-yl) | 6.5 |

| 17h | -NH(1-methyl-1H-pyrazol-4-yl) | 5.3 |

Data sourced from Peng et al., European Journal of Medicinal Chemistry, 2016. nih.gov

From this data, it is evident that a primary or secondary amine at the 7-position is beneficial for activity, while a tertiary amine leads to a significant loss of potency. Furthermore, the introduction of a pyridinyl or pyrimidinyl group at this position, as seen in compounds 17f and 17g , resulted in the most potent inhibitors in the series. nih.gov This suggests that these heterocyclic substituents can form favorable interactions within the kinase active site.

In another study on quinoline-based combretastatin (B1194345) A-4 analogues, the position of substituents on the quinoline ring was found to be critical for antiproliferative activity. For example, a methoxy (B1213986) group at the 7-position of the quinoline ring was more potent than the corresponding 6-methoxy analogue. mdpi.com

Identification of Pharmacophores and Key Structural Motifs Essential for Activity

The collective SAR data has allowed for the identification of the key pharmacophoric elements of the this compound scaffold. A pharmacophore model for this class of inhibitors typically includes:

A Hydrogen Bond Acceptor: The nitrogen atom of the quinoline (or quinazoline) ring is crucial for forming a hydrogen bond with the hinge region of the kinase active site. nih.govacs.org

The Morpholine Moiety: The morpholine ring is a key feature, with the oxygen atom often acting as a hydrogen bond acceptor. This moiety is known to enhance aqueous solubility and can fit into the ATP-binding pocket of kinases. acs.org

The 2-Pyridyl Group: The pyridine ring at the 2-position of the quinoline core is essential for activity. It is believed to occupy a specific pocket in the kinase domain, and its electronic and steric properties can be fine-tuned by substitution.

Aromatic/Hydrophobic Regions: The quinoline ring itself provides a large hydrophobic surface that interacts with hydrophobic residues in the active site.

Pharmacophore-based screening has been successfully used to identify novel kinase inhibitors with similar core structures. For example, a pharmacophore model for PI3Kα inhibitors led to the discovery of a series of morpholino-quinoxalines as potent inhibitors. researchgate.net

Relationship Between Structural Modifications and Target Binding Affinity/Specificity

Structural modifications to the this compound scaffold have a direct impact on target binding affinity and selectivity. The introduction of different substituents can alter the compound's ability to interact with specific amino acid residues in the kinase active site, thereby influencing its potency and selectivity profile across different kinase isoforms.

For example, in the quinazoline series, the high potency of compounds with a pyridinyl or pyrimidinyl group at the 7-position is attributed to their ability to form additional hydrogen bonds or favorable π-stacking interactions within the active site. nih.gov The selectivity of these inhibitors can also be modulated. For instance, a scaffold deconstruction-reconstruction strategy was used to develop quinazoline-based PI3Kδ selective inhibitors by removing structural elements that contribute to mTOR affinity. nih.gov

Docking studies of related compounds have shown that the morpholine group often binds in the ATP-binding site, with the oxygen atom forming a key hydrogen bond. The quinoline/quinazoline core lies in the hydrophobic region, while substituents at positions 6 or 7 can extend into the solvent-accessible region, providing an opportunity to improve selectivity and pharmacokinetic properties. nih.govacs.org

Computational Approaches to SAR and SPR Analysis

QSAR studies have been instrumental in understanding the relationship between the physicochemical properties of quinoline derivatives and their biological activity. researchgate.net For related kinase inhibitors, 2D and 3D-QSAR models have been developed to predict the activity of new compounds and to guide the design of more potent analogues. mdpi.commdpi.com

A typical 3D-QSAR study involves aligning a series of active compounds and generating steric and electrostatic contour maps. These maps highlight regions where bulky or electron-donating/withdrawing groups are favorable or unfavorable for activity. For a series of quinoline derivatives, a 3D-QSAR model might reveal that a bulky, electropositive substituent at a specific position on the quinoline ring enhances binding affinity. mdpi.com These models have shown good predictive power, with high correlation coefficients between predicted and experimental activities. mdpi.com

Fragment-based drug design (FBDD) offers a powerful approach for developing potent and selective inhibitors. This method involves screening small fragment libraries to identify low-affinity binders, which are then optimized into more potent leads. The this compound scaffold can be viewed as a combination of key fragments: the quinoline core, the morpholine moiety, and the pyridine ring.

An FBDD approach can be used to explore the SAR of each fragment independently. For example, a library of substituted pyridines could be screened to identify the optimal substitution pattern for binding to a specific kinase. These optimized fragments can then be "merged" or "linked" to the core scaffold to generate highly potent molecules. This "merging by design" strategy has been successfully applied to the discovery of kinase inhibitors using an isoquinoline (B145761) template. researchoutreach.org

Preclinical Pharmacological Profiling of 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline in Non Human Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations in Preclinical Systems

In vitro ADME assays are fundamental to early-stage drug discovery, providing initial insights into a compound's potential pharmacokinetic properties. These assays are conducted in controlled laboratory settings using cellular and subcellular systems derived from relevant animal species to model biological barriers and metabolic processes.

Permeability Assessment in Cellular Monolayer Models (e.g., Caco-2, MDCK)

To predict the oral absorption of a compound, its ability to permeate the intestinal epithelium is assessed using cell-based models. Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby Canine Kidney) cells are commonly used for this purpose as they form confluent monolayers that mimic the intestinal barrier. The permeability of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline would be determined by applying the compound to the apical side of the cell monolayer (representing the intestinal lumen) and measuring its appearance on the basolateral side (representing the bloodstream) over time. The apparent permeability coefficient (Papp) is then calculated. An efflux ratio, determined by comparing permeability in both directions (apical to basolateral and basolateral to apical), can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Illustrative Permeability Data for this compound

| Parameter | Value (Illustrative) | Interpretation |

| Papp (A→B) (10⁻⁶ cm/s) | 5.0 | Moderate Permeability |

| Papp (B→A) (10⁻⁶ cm/s) | 15.0 | High Efflux |

| Efflux Ratio | 3.0 | Potential P-gp Substrate |

Plasma Protein Binding in Relevant Animal Species

The extent to which a compound binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to interact with its target and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active. Plasma protein binding for this compound would be evaluated in plasma from various species (e.g., mouse, rat, dog, monkey, human) to identify a suitable species for non-clinical toxicology studies and to aid in the prediction of human pharmacokinetics. Equilibrium dialysis or ultrafiltration are standard methods for this assessment.

Illustrative Plasma Protein Binding Data for this compound

| Species | Percent Bound (Illustrative) | Unbound Fraction (fu) |

| Mouse | 92% | 0.08 |

| Rat | 95% | 0.05 |

| Dog | 90% | 0.10 |

| Human | 94% | 0.06 |

Metabolic Stability and Metabolite Identification in Microsomal and Hepatocyte Preparations

The metabolic stability of a compound provides an estimate of its susceptibility to metabolism, which influences its half-life and oral bioavailability. These assays involve incubating this compound with liver microsomes or hepatocytes from different species. Microsomes contain Phase I metabolizing enzymes like cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes. The rate of disappearance of the parent compound over time is measured to calculate in vitro half-life (t½) and intrinsic clearance (CLint). Concurrently, metabolite identification studies are performed using techniques like high-resolution mass spectrometry to determine the primary sites of metabolism on the molecule, which can guide further chemical optimization.

Illustrative Metabolic Stability Data for this compound

| System | Parameter | Value (Illustrative) |

| Human Liver Microsomes | t½ (min) | 45 |

| Rat Liver Microsomes | t½ (min) | 20 |

| Human Hepatocytes | Intrinsic Clearance (μL/min/10⁶ cells) | 30 |

| Rat Hepatocytes | Intrinsic Clearance (μL/min/10⁶ cells) | 75 |

Cytochrome P450 (CYP) Inhibition and Induction Profiles

Assessing the potential for a compound to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions. For CYP inhibition, this compound would be incubated with human liver microsomes and specific CYP isoform probe substrates to determine its IC50 value for major enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For CYP induction, the compound would be incubated with cultured human hepatocytes, and the change in mRNA expression and/or activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) would be measured.

Illustrative CYP Inhibition Profile for this compound

| CYP Isoform | IC50 (μM) (Illustrative) | Risk of Inhibition |

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 25 | Low |

| CYP2D6 | 8 | Moderate |

| CYP3A4 | 15 | Low-Moderate |

Pharmacokinetic Assessment in Animal Models (e.g., Rodent, Non-Rodent)

Following in vitro profiling, in vivo pharmacokinetic studies are conducted in animal models to understand how the compound is absorbed, distributed, metabolized, and eliminated at a systemic level.

Oral Bioavailability and Systemic Exposure

To determine the oral bioavailability (F%) of this compound, the compound would be administered both intravenously (IV) and orally (PO) to at least one rodent (e.g., rat) and one non-rodent (e.g., dog) species. Blood samples are collected at various time points, and the plasma concentrations of the compound are measured. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration, and the oral bioavailability is determined by comparing the dose-normalized AUC values. Other key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are also determined from these studies.

Illustrative Pharmacokinetic Parameters for this compound in Rats

| Parameter | IV Administration (Illustrative) | PO Administration (Illustrative) |

| Cmax (ng/mL) | 1500 | 450 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 3000 | 900 |

| t½ (h) | 2.5 | 3.0 |

| CL (mL/min/kg) | 15 | - |

| Vd (L/kg) | 3.5 | - |

| Oral Bioavailability (F%) | - | 30% |

Tissue Distribution and Clearance Mechanisms

Limited publicly available information currently details the specific tissue distribution and clearance mechanisms of this compound in non-human preclinical models. However, insights can be drawn from studies on structurally analogous compounds, such as other kinase inhibitors.

In preclinical studies involving various animal models, kinase inhibitors often exhibit a pattern of wide distribution into tissues. For instance, the c-Met inhibitor PF-04217903, when studied in rats, demonstrated significant distribution to several organs, with the highest concentrations observed in the liver, spleen, and kidneys. nih.gov This pattern is common for compounds of this class, suggesting that this compound may also accumulate in these highly perfused organs responsible for metabolism and excretion.

The clearance of such compounds is typically multifaceted, involving both metabolic transformation and excretion. The primary route of elimination for many kinase inhibitors is through biliary excretion of metabolites formed in the liver. nih.gov Hepatic metabolism often involves oxidation and dealkylation reactions. While specific transporters for this compound have not been identified, related compounds have been shown to be substrates for transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can influence their distribution and clearance.

The extent of plasma protein binding is another critical factor influencing a drug's distribution and availability for clearance. Similar kinase inhibitors have demonstrated high plasma protein binding, typically exceeding 95%. nih.gov This high level of binding restricts the unbound fraction of the compound in circulation, thereby impacting its diffusion into tissues and its availability for filtration and excretion.

A summary of expected tissue distribution and clearance characteristics, based on analogous compounds, is presented below:

| Parameter | Expected Characteristic | Rationale/Supporting Evidence from Analogous Compounds |

| Tissue Distribution | Wide distribution with higher concentrations in liver, spleen, and kidneys. | Common observation for kinase inhibitors like PF-04217903. nih.gov |

| Primary Clearance Route | Biliary excretion of metabolites. | Major elimination pathway for PF-04217903. nih.gov |

| Metabolism | Hepatic, likely involving oxidation and N-dealkylation. | Key metabolic pathways identified for PF-04217903. |

| Plasma Protein Binding | High (>95%). | A general characteristic of this class of compounds. nih.gov |

It is crucial to note that these are extrapolations, and dedicated preclinical studies on this compound are required to definitively determine its specific pharmacokinetic profile.

Target Engagement and Pharmacodynamic Biomarker Assessment in In Vivo Preclinical Models

For kinase inhibitors, a primary method of demonstrating target engagement in preclinical tumor models is to measure the phosphorylation status of the target kinase or its downstream substrates. For example, in xenograft models treated with c-Met inhibitors like PF-04217903 and foretinib (B612053) (GSK1363089), a significant reduction in the phosphorylation of the c-Met receptor is a key indicator of target engagement. nih.gov This inhibition of phosphorylation is often dose-dependent and correlates with the antitumor activity of the compound.

Similarly, for inhibitors of the PI3K/AKT pathway, a reduction in the phosphorylation of AKT (p-AKT) serves as a critical pharmacodynamic biomarker. Studies with PI3K inhibitors have shown that oral administration can lead to a significant and sustained decrease in p-AKT levels in tumor tissues, and this effect is linked to the observed tumor growth inhibition.

The assessment of these pharmacodynamic biomarkers is typically conducted on tumor tissue collected from treated animals at various time points. The relationship between the drug concentration in the tumor and the extent of target modulation provides crucial information for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for predicting the doses required for efficacy.

The table below outlines the typical approach to assessing target engagement and pharmacodynamic biomarkers for a kinase inhibitor like this compound in preclinical models.

| Assessment | Methodology | Typical Biomarker | Expected Outcome | Supporting Evidence from Analogous Compounds |

| Target Engagement | Western Blotting or Immunohistochemistry of tumor tissue. | Phosphorylation status of the target kinase (e.g., p-Met, p-PI3K). | Dose-dependent reduction in phosphorylation. | Observed with c-Met and PI3K inhibitors. |

| Pharmacodynamic Response | Western Blotting or Immunohistochemistry of tumor tissue. | Phosphorylation status of downstream signaling proteins (e.g., p-AKT). | Significant and sustained inhibition of downstream signaling. | Demonstrated for various kinase inhibitors. |

| PK/PD Correlation | Measurement of drug concentration in tumor tissue and correlation with biomarker modulation. | Correlation between tumor drug levels and target inhibition. | Establishes a link between drug exposure and biological effect. |

These preclinical assessments are fundamental for validating the mechanism of action of this compound and for guiding its further clinical development.

Computational Chemistry and Molecular Modeling of 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active compounds, LBDD methods can identify the key chemical features responsible for their biological effects, which can then be used to design new, more potent molecules.

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. These features typically include hydrogen bond acceptors and donors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

For a molecule like 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline, a hypothetical pharmacophore model can be constructed based on its structural components and knowledge from similar quinoline-based inhibitors. nih.govresearchgate.net The morpholine (B109124) ring, with its oxygen atom, serves as a strong hydrogen bond acceptor. The quinoline (B57606) and pyridine (B92270) ring systems contribute aromatic and hydrophobic features, which are critical for π-π stacking and other non-covalent interactions within a protein's binding pocket. nih.govresearchgate.net

A typical pharmacophore model for quinoline derivatives might consist of:

One or two aromatic/hydrophobic sites corresponding to the quinoline and pyridine rings.

A hydrogen bond acceptor feature from the morpholine oxygen.

The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of diverse compounds that match the pharmacophore and are therefore likely to exhibit the desired biological activity. mdpi.comnih.gov This approach has been successfully used to identify novel inhibitors for various targets, including kinases and other enzymes. nih.gov

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Structural Moiety | Potential Role in Binding |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Interaction with donor residues in the target protein |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Hinge-binding in kinases |

| Aromatic/Hydrophobic | Quinoline Ring System | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic | Pyridine Ring | π-π stacking, hydrophobic interactions |

Ligand similarity searching is another LBDD technique that operates on the principle that structurally similar molecules are likely to have similar biological activities. This can involve 2D similarity, based on topological fingerprints, or 3D similarity, based on shape and electrostatic potential. For this compound, this approach would involve searching for compounds with a high degree of similarity to its quinoline core and substituent groups.

Scaffold hopping is a more advanced strategy that aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound but possess a different core structure. nih.gov This is particularly useful for discovering novel intellectual property, improving physicochemical properties, or overcoming resistance mechanisms. Starting from a known inhibitor scaffold, computational algorithms can suggest alternative core structures, like the quinoline ring system in the target compound, that maintain the crucial 3D arrangement of pharmacophoric features. nih.govacs.org This technique has been successfully applied in the discovery of novel PI3K inhibitors, a class of enzymes that are potential targets for quinoline-based compounds. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, which is often determined through experimental methods like X-ray crystallography or NMR spectroscopy. SBDD methods aim to design or identify ligands that can bind to the target with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a powerful tool for understanding ligand-protein interactions at a molecular level and for virtual screening of compound libraries. For this compound, potential protein targets could be inferred from studies on structurally similar compounds. Quinoline derivatives are known to inhibit a range of protein kinases, including phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (B549165) (mTOR), and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.gov

A molecular docking study of this compound into the ATP-binding site of a kinase like PI3Kα would likely show the following key interactions:

A hydrogen bond between the quinoline nitrogen and a backbone amide of a hinge region residue (e.g., Val851 in PI3Kα). acs.org

Hydrophobic and π-π stacking interactions between the quinoline and pyridine rings and hydrophobic residues in the binding pocket. nih.gov

The morpholine group could form additional hydrogen bonds with nearby residues or interact with the solvent. nih.gov

The docking score, an estimation of the binding affinity, can be used to rank and prioritize compounds for further experimental testing. nih.gov

Table 2: Potential Protein Targets for this compound and Key Interacting Residues

| Protein Target Family | Example Protein | Key Residues in Binding Site |

| Phosphoinositide 3-Kinases (PI3Ks) | PI3Kα, PI3Kδ | Val851, Trp780, Tyr836, Met922 acs.orgmdpi.com |

| mTOR Kinase | mTOR | Met2345, Trp2239, Leu2185 |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Met793, Leu718, Gly796 (EGFR) nih.gov |

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the exploration of conformational changes, the stability of binding modes, and the role of solvent molecules. mdpi.com

For the this compound-protein complex, an MD simulation could:

Assess the stability of the predicted docking pose over a simulation time of nanoseconds to microseconds.

Reveal conformational changes in the protein upon ligand binding.

Identify key and stable hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov

Provide insights into the flexibility of the ligand and the protein's binding site.

Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation can quantify the stability and flexibility of the complex. mdpi.com

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the snapshots generated from MD simulations. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP).

MM/PBSA: This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvent model to estimate the solvation energy. It provides a good balance between accuracy and computational cost and is widely used to rank the binding affinities of different ligands. nih.govnih.gov

FEP: FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by "perturbing" one state into the other through a series of non-physical intermediate steps. acs.org FEP can provide highly accurate predictions of relative binding affinities, making it a valuable tool in lead optimization. acs.org

These calculations would be crucial for comparing the binding affinity of this compound to its potential targets with that of known reference inhibitors, thereby guiding further structural modifications to improve its potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoline derivatives, QSAR studies have been instrumental in predicting their potential as anticancer agents, kinase inhibitors, and modulators of multidrug resistance. nih.govnih.govmdpi.com

A typical QSAR study on a series of quinoline analogs, including structures similar to this compound, would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a predictive model is developed. nih.govnih.gov

For instance, a hypothetical QSAR model for a series of quinoline-based kinase inhibitors might reveal that the presence of a hydrogen bond acceptor, like the nitrogen in the pyridine ring or the oxygen in the morpholine group of this compound, is crucial for activity. The model could also indicate that specific steric bulk at certain positions on the quinoline core enhances binding affinity. The robustness and predictive power of such models are rigorously assessed using internal and external validation techniques. nih.govmdpi.com A well-validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 1: Representative Statistical Metrics for a QSAR Model of Quinoline Derivatives

| Parameter | Description | Typical Value |

| r² | Coefficient of determination for the training set | > 0.6 |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r²_pred | Predictive r² for the external test set | > 0.5 |

| RMSE | Root Mean Square Error | Low as possible |

These statistical parameters are crucial for evaluating the quality of a QSAR model. A high r² indicates a good fit of the model to the training data, while a high q² and r²_pred suggest good predictive ability for new compounds.

Virtual Screening and Hit Identification Strategies Based on Computational Models

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a compound like this compound, which is a potential kinase inhibitor, virtual screening can be employed to identify its specific protein targets or to discover other similar compounds with enhanced activity. nih.govresearchgate.net

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. If a set of active quinoline derivatives is known, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen large compound databases for molecules that match these features.

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. Molecular docking is a key component of this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a protein's binding site. researchgate.net For this compound, this would involve docking the compound into the ATP-binding site of various kinases to predict which ones it is most likely to inhibit. The results are often ranked based on a scoring function that estimates the binding free energy.

Table 2: Hypothetical Virtual Screening Hit List for Kinase Targets

| Compound | Target Kinase | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | Kinase A | -9.5 | H-bond with hinge region, pi-stacking |

| Analog 1 | Kinase A | -9.2 | H-bond with hinge region |

| Analog 2 | Kinase B | -8.8 | Hydrophobic interactions |

| This compound | Kinase C | -7.1 | van der Waals contacts |

This table illustrates how virtual screening can prioritize compounds and predict their potential targets based on calculated binding affinities.

Prediction of Molecular Interactions and Optimization of Binding Modes

Once a potential hit like this compound is identified through virtual screening, molecular docking and molecular dynamics (MD) simulations are used to gain a detailed understanding of its binding mode and interactions with the target protein. researchgate.net These simulations provide a dynamic view of the ligand-protein complex, revealing the stability of the binding pose and the key amino acid residues involved in the interaction.

For this compound, docking studies would likely show the quinoline core forming pi-stacking or hydrophobic interactions within the kinase active site. The pyridine nitrogen and the morpholine oxygen are prime candidates for forming crucial hydrogen bonds with the protein's hinge region, a common binding motif for kinase inhibitors. nih.gov

The insights gained from these predictions are invaluable for the optimization of the lead compound. For example, if the model shows a void in the binding pocket near the morpholine ring, medicinal chemists could design derivatives with additional functional groups to fill this space and increase binding affinity. Conversely, if a part of the molecule is predicted to have unfavorable steric clashes, it can be modified to improve the fit. This iterative cycle of computational prediction and synthetic modification is a cornerstone of modern drug discovery.

Table 3: Predicted Molecular Interactions of this compound with a Hypothetical Kinase

| Interacting Residue (Kinase) | Interaction Type | Moiety of Ligand Involved |

| Leucine 83 | Hydrophobic | Pyridine ring |

| Valine 91 | van der Waals | Morpholine ring |

| Alanine 145 | Hydrophobic | Quinoline core |

| Cysteine 146 (Hinge) | Hydrogen Bond | Pyridine Nitrogen |

| Glutamic Acid 147 (Hinge) | Hydrogen Bond | Morpholine Oxygen |

| Phenylalanine 152 | Pi-Pi Stacking | Quinoline core |

This detailed interaction map guides the rational design of more potent and selective analogs of this compound.

Biological Efficacy and Cellular Impact in Preclinical Disease Models

Investigation of Cellular Proliferation, Viability, and Cytotoxicity in Disease-Relevant Cell Lines

Derivatives of 4-morpholino-quinoline have consistently demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. For instance, a series of novel 2-morpholino-4-anilinoquinoline compounds were assessed for their anticancer potential against the HepG2 liver cancer cell line. Several of these compounds exhibited potent activity, with IC50 values in the low micromolar range. Specifically, compounds designated as 3c, 3d, and 3e were the most active, with IC50 values of 11.42, 8.50, and 12.76 μM, respectively nih.gov. At higher concentrations (30 μM), these compounds demonstrated maximal cytotoxicity against HepG2 cells nih.gov.

Similarly, morpholine-substituted quinazoline (B50416) derivatives have shown substantial cytotoxic potential against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). Two compounds in this series, AK-3 and AK-10, were particularly effective. AK-3 displayed IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively. AK-10 showed even greater potency against MCF-7 and SHSY-5Y cells, with IC50 values of 3.15 ± 0.23 μM and 3.36 ± 0.29 μM, respectively nih.gov.

Another related class of compounds, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines bearing a pyrazoline scaffold, also exhibited cytotoxicity against A549, PC-3 (prostate cancer), MCF-7, and HepG2 cell lines mdpi.com. Furthermore, a class of 4-morpholine-quinazoline derivatives demonstrated broad anti-proliferative activity against seven cancer cell lines: PC-3, DU145 (prostate), MCF-7, BT474, SK-BR-3 (breast), U937 (lymphoma), and A431 (skin) nih.gov.

The following table summarizes the cytotoxic activity of representative 4-morpholino-quinoline and quinazoline derivatives in various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| 2-Morpholino-4-anilinoquinolines | HepG2 | Liver | 8.50 - 12.76 |

| Morpholine-substituted quinazolines | A549 | Lung | 10.38 |

| MCF-7 | Breast | 3.15 - 6.44 | |

| SHSY-5Y | Neuroblastoma | 3.36 - 9.54 |

Modulation of Cell Cycle Progression and Induction of Apoptosis/Cell Death Pathways

A primary mechanism through which 4-morpholino-quinoline and its analogs exert their anti-proliferative effects is by inducing cell cycle arrest and promoting apoptosis. In the study of 2-morpholino-4-anilinoquinolines on HepG2 cells, it was found that these compounds were capable of causing cell cycle arrest at the G0/G1 phase nih.gov. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Similarly, mechanistic studies on morpholine-substituted quinazoline derivatives revealed that compounds AK-3 and AK-10 inhibit cell proliferation by arresting the cell cycle in the G1 phase nih.gov. Further investigation into the mode of cell death confirmed that these compounds induce apoptosis nih.gov. The induction of apoptosis was also observed in leukemic cells treated with a related intercalative pyrimido[4',5':4,5]thieno(2,3-b)quinoline, as evidenced by an increase in the sub-G1 phase population during cell cycle analysis, Annexin V staining, and DNA fragmentation nih.gov.

The table below outlines the effects of these compound classes on cell cycle and apoptosis.

| Compound Class | Cell Line | Effect on Cell Cycle | Induction of Apoptosis |

| 2-Morpholino-4-anilinoquinolines | HepG2 | G0/G1 Arrest | Yes |

| Morpholine-substituted quinazolines | A549, MCF-7, SHSY-5Y | G1 Arrest | Yes |

| Pyrimido[4',5':4,5]thieno(2,3-b)quinolines | Leukemic cells | Increase in sub-G1 phase | Yes |

Impact on Cellular Signaling Cascades Relevant to Disease Pathogenesis

A significant body of evidence points to the inhibition of the PI3K/Akt/mTOR signaling pathway as a key mechanism of action for many 4-morpholino-quinoline and quinazoline derivatives. This pathway is crucial for regulating cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers nih.govconsensus.app.

One extensively studied 4-morpholine-quinazoline derivative, compound 17f, was identified as a potent PI3K/mTOR inhibitor. It exhibited a high inhibitory activity against PI3Kα with an IC50 of 4.2 nM and also showed inhibitory effects on other PI3K isoforms (β, γ, δ) and mTOR. The inhibition of this pathway was further confirmed by the compound's effect on the phosphorylation of Akt (p-Akt at S473) nih.gov. These findings strongly suggest that the anticancer effects of this compound are mediated through the significant inhibition of the PI3K/Akt/mTOR pathway nih.gov.

The design of novel dimorpholinoquinazoline-based compounds has also been guided by their potential to inhibit the PI3K/Akt/mTOR cascade. The quinazoline moiety and morpholine (B109124) fragments are thought to mimic the adenosine portion of ATP, allowing them to interact with the hinge region and affinity pocket in PI3K nih.gov. This targeted inhibition of a critical oncogenic pathway underscores the therapeutic potential of this class of compounds.

Evaluation in Advanced In Vitro Disease Models (e.g., 3D Spheroids, Organoids, Co-Culture Systems)

Currently, there is a lack of published research specifically evaluating 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline or its close analogs in advanced in vitro models such as 3D spheroids, organoids, or co-culture systems. The use of 3D cell models is becoming increasingly important in drug discovery as they more accurately mimic the complex in vivo tumor microenvironment, including cellular heterogeneity and nutrient gradients researchgate.netnih.gov. Future studies employing these models would be invaluable for further elucidating the therapeutic potential and mechanisms of action of this compound class in a more physiologically relevant context.

Assessment in In Vivo Animal Models of Disease (e.g., Xenograft Models, Genetically Engineered Models, Orthotopic Models) for Preclinical Efficacy

While specific in vivo data for this compound is not available, studies on other quinoline (B57606) derivatives have demonstrated their potential for in vivo efficacy. For example, novel quinoline derivatives have been shown to possess anticancer activity in xenograft models in nude mice by modulating the extracellular matrix of cancer cells nih.gov.

In a different therapeutic area, a quinoline-4-carboxamide derivative (compound 2) demonstrated potent in vivo efficacy in a P. berghei mouse model of malaria, achieving a complete cure at a dose of 4 x 30 mg/kg acs.org. While the disease model is different, this highlights the potential for quinoline-based compounds to have favorable pharmacokinetic properties and in vivo activity.

Dose-Response Relationships and Efficacy Endpoints in Animal Studies

For the aforementioned quinoline-4-carboxamide derivative in the malaria mouse model, a clear dose-response relationship was established, with an ED90 of 0.1–0.3 mg/kg acs.org. This demonstrates that the efficacy of this class of compounds is dose-dependent. Further in vivo studies with 4-morpholino-quinoline derivatives in relevant cancer models are necessary to establish dose-response relationships and key efficacy endpoints, such as tumor growth inhibition and survival.

Biomarker Correlates of Efficacy in Preclinical In Vivo Studies

Given the strong evidence for the inhibition of the PI3K/Akt/mTOR pathway by 4-morpholino-quinoline and quinazoline derivatives, key components of this pathway would be logical biomarkers to correlate with efficacy in preclinical in vivo studies. For instance, the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR, could serve as pharmacodynamic biomarkers to assess target engagement and biological activity of these compounds in tumor tissue. A reduction in these markers following treatment would be expected to correlate with anti-tumor efficacy.

Advanced Methodological Approaches and Research Tools Utilized with 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline

Application of Chemoproteomics for Off-Target Profiling and Target Deconvolution

Chemoproteomics, a powerful technology for identifying the protein targets and off-targets of small molecules, has not been specifically applied to 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline in published research. georganics.sknih.govsingerinstruments.comnih.govnih.gov Methodologies such as affinity chromatography coupled with mass spectrometry, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) are commonly used for target deconvolution but no studies have reported the use of these techniques with this compound. sigmaaldrich.comcaister.comnih.govpelagobio.com Consequently, there is no available data on its direct protein interaction partners or its off-target profile as determined by chemoproteomic methods.

Use of Chemical Genetics to Perturb and Analyze Biological Systems

Chemical genetics utilizes small molecules to modulate protein function, thereby dissecting biological processes in a manner analogous to traditional genetics. researchgate.netlightox.co.uknih.gov This approach often involves screening compounds against panels of genetically modified cell lines (e.g., CRISPR-based screens) to identify gene-drug interactions that can reveal a compound's mechanism of action. nih.gov A review of the scientific literature indicates that no chemical genetic screens have been reported specifically for this compound. Therefore, there are no research findings that detail its use to perturb and analyze biological systems through this methodology.

Development of Imaging Probes for Target Visualization and Distribution Studies

The development of fluorescently-tagged or otherwise modified versions of a compound to serve as imaging probes is a key technique for visualizing its distribution and target engagement within cells and tissues. revvity.comnih.govnih.gov These probes can provide valuable information on the subcellular localization of a compound and its interaction with its targets in a native biological context. There is no evidence in the scientific literature of the synthesis or application of an imaging probe derived from the this compound scaffold. As a result, no studies on its target visualization or distribution are available.

Integration with Systems Biology and Network Pharmacology Approaches for Holistic Understanding

Systems biology and network pharmacology are computational approaches that integrate data from genomics, proteomics, and other 'omics' fields to model the complex interactions of a drug within a biological system. nih.govnih.govmit.eduubaya.ac.idplos.org These methods can predict a compound's potential targets, off-targets, and effects on biological pathways, providing a holistic view of its mechanism of action. rsc.orgresearchgate.net There are no published studies that have applied systems biology or network pharmacology models to analyze this compound. Therefore, no data tables or detailed research findings from such an integrated analysis are available for this compound.

Future Research Directions and Translational Perspectives for 4 Morpholin 4 Yl 2 Pyridin 3 Yl Quinoline

Identification of Remaining Research Gaps and Unanswered Questions

The broader class of quinoline-morpholine hybrids has been extensively investigated as inhibitors of protein kinases, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. nih.govacs.orgnih.gov However, the precise inhibitory profile of 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline against various kinase isoforms remains to be elucidated.

Key Research Gaps and Unanswered Questions:

Target Identification and Validation: The primary molecular target(s) of this compound need to be identified. Kinase profiling studies across a broad panel of human kinases are essential to determine its potency and selectivity.

In Vitro Efficacy: Comprehensive in vitro studies are required to assess the antiproliferative activity of the compound against a diverse panel of cancer cell lines, representing various tumor types.

Mechanism of Action: Beyond target inhibition, the downstream cellular effects, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration, need to be investigated to understand its full mechanism of action. nih.govrsc.org

Structure-Activity Relationship (SAR) Data: There is a lack of publicly available SAR data for close analogs of this compound, which would be invaluable for guiding lead optimization efforts. nih.govnih.gov

Strategies for Further Lead Optimization and Preclinical Development Efforts

Assuming that this compound demonstrates promising activity as a kinase inhibitor, particularly against the PI3K/mTOR pathway, several strategies can be employed for its further lead optimization and preclinical development.

Lead Optimization Strategies:

SAR-Guided Medicinal Chemistry: A systematic medicinal chemistry campaign should be initiated to synthesize and evaluate analogs of the lead compound. This would involve modifications at key positions of the quinoline (B57606), pyridine (B92270), and morpholine (B109124) rings to improve potency, selectivity, and drug-like properties. For instance, substitutions on the quinoline ring have been shown to significantly impact the activity of related inhibitors. nih.gov

Computational Modeling: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be utilized to guide the design of new analogs with improved binding affinity and pharmacokinetic profiles. nih.gov

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Modifications to the core structure can be made to enhance metabolic stability and oral bioavailability. The morpholine ring itself is often incorporated to improve pharmacokinetic properties. nih.gov

Preclinical Development Plan:

| Stage | Key Activities |

| In Vitro Characterization | - Kinase profiling (IC50 determination against a panel of kinases) - Cellular proliferation assays (e.g., MTT, SRB) in various cancer cell lines - Mechanistic assays (e.g., Western blotting for pathway modulation, apoptosis assays, cell cycle analysis) |

| In Vivo Pharmacology | - Xenograft studies in animal models to assess anti-tumor efficacy - Pharmacokinetic studies (oral and intravenous) to determine key parameters (e.g., half-life, bioavailability) |

| Toxicology Assessment | - Preliminary in vitro cytotoxicity studies in normal cell lines - In vivo maximum tolerated dose (MTD) studies |

Potential for this compound as a Pharmacological Tool for Basic Biological Research

Beyond its therapeutic potential, this compound, and its optimized derivatives, could serve as valuable pharmacological tools for basic biological research. A potent and selective inhibitor of a specific kinase or signaling pathway can be instrumental in dissecting complex cellular processes.

Should this compound prove to be a selective inhibitor of a particular PI3K isoform or another kinase, it could be used to:

Elucidate Signaling Pathways: Probe the specific roles of its target kinase in various physiological and pathological processes.

Validate Drug Targets: Help to validate the therapeutic relevance of its target in different disease models.

Study Drug Resistance Mechanisms: Investigate the mechanisms by which cancer cells develop resistance to targeted therapies.